NSC 48160

Description

Properties

CAS No. |

6640-90-0 |

|---|---|

Molecular Formula |

C18H29NO |

Molecular Weight |

275.4 g/mol |

IUPAC Name |

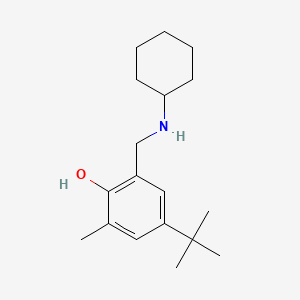

4-tert-butyl-2-[(cyclohexylamino)methyl]-6-methylphenol |

InChI |

InChI=1S/C18H29NO/c1-13-10-15(18(2,3)4)11-14(17(13)20)12-19-16-8-6-5-7-9-16/h10-11,16,19-20H,5-9,12H2,1-4H3 |

InChI Key |

DVMJYVSFWOSELO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1O)CNC2CCCCC2)C(C)(C)C |

Other CAS No. |

6640-90-0 |

Synonyms |

4-tert-butyl-2-((cyclohexylamino)methyl)-6-methylphenol NSC-48160 TBMMP compound |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of NSC 48160 in Pancreatic Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NSC 48160, also identified as 4-tert-butyl-2-[(cyclohexylamino) methyl]-6-methylphenol (TBMMP), is a small molecule compound that has demonstrated significant anti-cancer activity in preclinical models of pancreatic cancer. This document provides a comprehensive overview of its mechanism of action, focusing on its ability to inhibit cell growth, induce programmed cell death (apoptosis), and suppress metastasis. The information is based on the pivotal study by Li et al. (2013), "A small-molecule induces apoptosis and suppresses metastasis in pancreatic cancer cells." This guide consolidates the available quantitative data, details the experimental methodologies, and provides visual diagrams of the key molecular pathways and experimental workflows.

Core Mechanism of Action: Dual-Pronged Anti-Tumor Activity

This compound exerts its anti-pancreatic cancer effects through two primary mechanisms: the induction of apoptosis via the intrinsic mitochondrial pathway and the inhibition of metastatic processes.

Induction of Apoptosis

This compound triggers apoptosis in pancreatic cancer cells by targeting the mitochondria. The proposed signaling cascade involves:

-

Increased Reactive Oxygen Species (ROS): The compound elevates intracellular ROS levels, creating a state of oxidative stress.

-

Mitochondrial Disruption: This leads to a reduction in the mitochondrial membrane potential.

-

Pro-Apoptotic Protein Upregulation: The expression of the pro-apoptotic protein Bax is increased, altering the Bax/Bcl-2 ratio in favor of apoptosis.

-

Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.

-

Caspase Activation: Cytoplasmic cytochrome c initiates the caspase cascade, leading to the activation of initiator caspase-9 and executioner caspase-3.

-

Cell Death: Activated caspases execute the final stages of apoptosis, leading to cell death.

Suppression of Metastasis

In addition to inducing apoptosis, this compound has been shown to suppress the metastatic potential of pancreatic cancer cells in vitro. This is achieved by inhibiting key processes required for cell migration and invasion. The precise molecular targets within the metastatic cascade are an area for further investigation, but are thought to involve the modulation of matrix metalloproteinases (MMPs).

Quantitative Data Summary

The following tables summarize the key quantitative findings on the effects of this compound on pancreatic cancer cell lines.

Table 1: Cytotoxicity of this compound in Pancreatic Cancer Cell Lines

| Cell Line | IC50 (µM) | Description |

| CFPAC-1 | 84.3 | Human pancreatic ductal adenocarcinoma cell line (CFTR mutant) |

| BxPC-3 | 94.5 | Human pancreatic adenocarcinoma cell line (CFTR wild-type) |

Data represents the concentration of this compound required to inhibit the growth of 50% of the cancer cells.[1]

Table 2: Summary of Mechanistic Effects of this compound

| Experimental Endpoint | Observation | Implication |

| Mitochondrial Membrane Potential | Reduced | Indicates mitochondrial dysfunction |

| Cytochrome c Levels (Cytoplasmic) | Increased | Key initiator of the intrinsic apoptotic pathway |

| Caspase-9 Activation | Increased | Activation of the initiator caspase |

| Caspase-3 Activation | Increased | Activation of the executioner caspase |

| Reactive Oxygen Species (ROS) | Elevated | Induces cellular stress and apoptosis |

| Bax Protein Expression | Increased | Promotes apoptosis by altering the Bax/Bcl-2 ratio |

| Cell Migration & Invasion | Suppressed | Inhibition of metastatic potential |

Signaling Pathways and Experimental Workflow Diagrams

Diagram: Proposed Apoptotic Signaling Pathway of this compound

Caption: this compound induces apoptosis via ROS production and the mitochondrial pathway.

Diagram: Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for evaluating this compound's anti-cancer effects in vitro.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments used to elucidate the mechanism of action of this compound. These should be optimized for specific laboratory conditions and cell lines.

Cell Viability (MTT) Assay

-

Purpose: To determine the cytotoxic effects of this compound and calculate the IC50 value.

-

Protocol:

-

Cell Seeding: Seed pancreatic cancer cells (CFPAC-1, BxPC-3) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0-200 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

-

Western Blot Analysis

-

Purpose: To detect changes in the expression levels of apoptosis-related proteins (Bax, Caspase-3, Caspase-9).

-

Protocol:

-

Cell Lysis: Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, cleaved Caspase-3, cleaved Caspase-9, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensity and normalize to the loading control.

-

Wound Healing (Scratch) Assay

-

Purpose: To assess the effect of this compound on cancer cell migration.

-

Protocol:

-

Create Monolayer: Grow cells to 90-100% confluency in a 6-well plate.

-

Create "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the cell monolayer.

-

Wash and Treat: Gently wash with PBS to remove detached cells. Add fresh medium containing this compound or vehicle control.

-

Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.

-

Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure relative to the initial scratch area.

-

Transwell Invasion Assay

-

Purpose: To evaluate the effect of this compound on the invasive capacity of cancer cells.

-

Protocol:

-

Chamber Preparation: Coat the top of an 8 µm pore size Transwell insert with a thin layer of Matrigel and allow it to solidify.

-

Cell Seeding: Resuspend serum-starved cells in serum-free medium containing this compound or vehicle control and seed them into the upper chamber.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate for 24-48 hours to allow for cell invasion through the Matrigel and membrane.

-

Cell Removal and Staining: Remove non-invading cells from the top of the insert with a cotton swab. Fix and stain the invading cells on the bottom of the membrane with crystal violet.

-

Quantification: Count the number of stained, invaded cells in several random microscopic fields.

-

Conclusion and Future Directions

This compound is a promising small molecule with a clear mechanism of action against pancreatic cancer cells in vitro. Its ability to induce apoptosis through the mitochondrial pathway and suppress metastatic phenotypes warrants further investigation. Future studies should focus on:

-

In Vivo Efficacy: Validating these findings in animal models of pancreatic cancer to assess tumor growth inhibition, metastasis suppression, and overall survival.

-

Target Deconvolution: Precisely identifying the direct molecular target(s) of this compound that initiate the cascade of downstream effects.

-

Combination Therapies: Exploring the synergistic potential of this compound with standard-of-care chemotherapies (e.g., gemcitabine) or other targeted agents.

-

Pharmacokinetics and Toxicology: Characterizing the ADME (absorption, distribution, metabolism, and excretion) and safety profile of the compound to evaluate its potential for clinical development.

This technical guide provides a foundational understanding of this compound's mechanism of action, offering a valuable resource for researchers dedicated to advancing novel therapeutics for pancreatic cancer.

References

An In-Depth Technical Guide to NSC 48160: Discovery, Synthesis, and Pathway of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 48160, identified as 4-tert-butyl-2-[(cyclohexylamino)methyl]-6-methylphenol, is a small molecule that has demonstrated notable anti-cancer properties, particularly against pancreatic cancer. This technical guide provides a comprehensive overview of the discovery, a putative synthesis pathway, and the molecular mechanism of action of this compound. It has been shown to inhibit the growth of pancreatic cancer cell lines and induce apoptosis through the intrinsic mitochondrial pathway. This document serves as a valuable resource for researchers investigating novel therapeutic agents for oncology and related fields.

Discovery and Biological Activity

This compound was identified as a promising anti-cancer agent through research focusing on small molecules with the potential to modulate critical cellular pathways involved in cancer progression. A key study by Li et al. (2013) established its efficacy in pancreatic cancer models.[1]

In Vitro Anti-Cancer Activity

This compound has been shown to inhibit the proliferation of human pancreatic cancer cell lines. The half-maximal inhibitory concentration (IC50) values for its growth-inhibitory effects are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| CPFAC-1 | Pancreatic | 84.3[1] |

| BxPC-3 | Pancreatic | 94.5[1] |

Putative Synthesis Pathway

The proposed synthesis would involve the reaction of 4-tert-butyl-6-methylphenol with formaldehyde (B43269) and cyclohexylamine (B46788).

Caption: Proposed synthesis of this compound via the Mannich reaction.

Mechanism of Action: Induction of Apoptosis

This compound exerts its anti-cancer effects primarily through the induction of apoptosis, the process of programmed cell death. The available evidence points towards the activation of the intrinsic, or mitochondrial, pathway of apoptosis.

Signaling Pathway of this compound-Induced Apoptosis

The proposed signaling cascade initiated by this compound in pancreatic cancer cells involves the following key steps:

-

Increased Reactive Oxygen Species (ROS): this compound treatment leads to an elevation in intracellular ROS levels.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The increase in ROS contributes to the destabilization of the mitochondrial membrane. This is associated with an increased expression of the pro-apoptotic protein Bax.

-

Cytochrome c Release: The permeabilized mitochondrial membrane allows for the release of cytochrome c from the intermembrane space into the cytosol.

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the subsequent activation of caspase-9.

-

Executioner Caspase Activation: Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3.

-

Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving various cellular substrates, leading to the characteristic morphological changes of programmed cell death.

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

The following are generalized protocols for key experiments that would be cited in the context of this compound research, based on standard laboratory procedures.

Putative Synthesis of this compound (Mannich Reaction)

Materials:

-

4-tert-butyl-6-methylphenol

-

Formaldehyde (37% aqueous solution)

-

Cyclohexylamine

-

Ethanol or Methanol (solvent)

-

Hydrochloric acid (for acidification)

-

Sodium bicarbonate (for neutralization)

-

Ethyl acetate (B1210297) (for extraction)

-

Magnesium sulfate (B86663) (for drying)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 4-tert-butyl-6-methylphenol in ethanol.

-

Add an equimolar amount of cyclohexylamine to the solution.

-

Cool the mixture in an ice bath and slowly add an equimolar amount of a 37% aqueous formaldehyde solution while stirring.

-

Allow the reaction mixture to warm to room temperature and then reflux for 24-48 hours.

-

After cooling, acidify the mixture with hydrochloric acid.

-

Wash the aqueous layer with ethyl acetate to remove unreacted phenol.

-

Neutralize the aqueous layer with a saturated sodium bicarbonate solution until a precipitate forms.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Cell Viability Assay (MTT Assay)

Materials:

-

Pancreatic cancer cells (CPFAC-1, BxPC-3)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (typically in a serial dilution) for 24-72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Remove the medium and add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Materials:

-

Pancreatic cancer cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Treat cells with this compound at the desired concentration for the specified time.

-

Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

References

In-Depth Technical Guide: NSC 48160 - Biological Activity and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 48160, also identified as 4-tert-butyl-2-[(cyclohexylamino) methyl]-6-methylphenol (TBMMP), is a small molecule with demonstrated anti-cancer properties, particularly against pancreatic cancer. This document provides a comprehensive overview of the biological activity, molecular targets, and mechanisms of action of this compound. It includes quantitative data on its efficacy, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows. This guide is intended to serve as a technical resource for researchers and professionals in the field of oncology and drug development.

Core Biological Activity

This compound exhibits a multi-faceted anti-cancer profile, primarily characterized by the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis in pancreatic cancer cells.

Inhibition of Pancreatic Cancer Cell Growth

This compound has been shown to effectively inhibit the growth of human pancreatic cancer cell lines. The half-maximal inhibitory concentration (IC50) values have been determined for the following cell lines:

| Cell Line | IC50 (µM) | Reference |

| CFPAC-1 | 84.3 | [1] |

| BxPC-3 | 94.5 | [1] |

Induction of Apoptosis via the Mitochondrial Pathway

A primary mechanism of this compound's anti-tumor activity is the induction of programmed cell death, or apoptosis. Experimental evidence indicates that this compound triggers the intrinsic, mitochondria-mediated apoptotic pathway.[1] Key events in this pathway initiated by this compound include:

-

Increased Reactive Oxygen Species (ROS): Elevation of intracellular ROS levels.

-

Disruption of Mitochondrial Membrane Potential: A reduction in the mitochondrial membrane potential.

-

Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytoplasm.

-

Caspase Activation: Activation of initiator caspase-9 and effector caspase-3.

-

Upregulation of Pro-Apoptotic Proteins: Increased expression of the Bax protein.

Suppression of Metastasis

In addition to its effects on cell growth and survival, this compound has been observed to suppress the metastatic potential of pancreatic cancer cells in vitro.[1]

Molecular Targets

The primary molecular target of this compound is proposed to be the Ras protein, a key regulator of cell signaling and proliferation that is frequently mutated in pancreatic cancer.

Inhibition of Ras-GTP Hydrolysis

In silico modeling suggests that this compound functions by binding to and stabilizing an intermediate conformation of Ras during GTP hydrolysis. This action effectively freezes the Ras protein in an open, non-signaling state, thereby inhibiting its downstream signaling pathways that are crucial for cancer cell proliferation and survival.

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptotic Pathway

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis in pancreatic cancer cells.

Caption: Signaling pathway of this compound-induced apoptosis.

General Experimental Workflow for Assessing Biological Activity

This diagram outlines a typical workflow for evaluating the in vitro biological effects of this compound on cancer cells.

Caption: Workflow for in vitro evaluation of this compound.

Experimental Protocols

The following are representative, detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Seed pancreatic cancer cells (CFPAC-1, BxPC-3) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound and a vehicle control (e.g., DMSO) for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Culture cells in 6-well plates and treat with the IC50 concentration of this compound for 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

Western Blot Analysis

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, cytochrome c, cleaved caspase-3, cleaved caspase-9, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Migration Assay (Transwell Assay)

-

Cell Preparation: Serum-starve the pancreatic cancer cells for 24 hours.

-

Assay Setup: Place 8.0 µm pore size Transwell inserts into a 24-well plate. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Cell Seeding: Seed the serum-starved cells in serum-free medium in the upper chamber of the Transwell inserts. Add this compound to the upper chamber.

-

Incubation: Incubate the plate for 24 hours to allow for cell migration.

-

Cell Removal: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.

-

Quantification: Count the number of migrated cells in several random fields under a microscope.

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Probe Loading: Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.

-

Cell Washing: Wash the cells with PBS to remove the excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation at 488 nm and emission at 525 nm.

Potential Therapeutic Applications

The primary therapeutic potential of this compound lies in the treatment of pancreatic cancer, given its demonstrated ability to inhibit growth, induce apoptosis, and suppress metastasis in relevant cancer cell lines. Furthermore, a patent application suggests a potential role for this compound in the treatment of non-alcoholic fatty liver disease (NAFLD) and related metabolic syndromes, indicating a broader therapeutic scope that warrants further investigation.

Conclusion

This compound (TBMMP) is a promising small molecule with significant anti-cancer activity against pancreatic cancer. Its mechanism of action, involving the induction of mitochondria-mediated apoptosis and the potential inhibition of Ras signaling, makes it an attractive candidate for further preclinical and clinical development. The detailed protocols provided herein offer a framework for the continued investigation of this compound and similar compounds in the pursuit of novel cancer therapies.

References

Unveiling the Pro-Apoptotic Potential of NSC 48160: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the induction of apoptosis by the small molecule NSC 48160, with a focus on its effects on pancreatic cancer cells. The information is compiled from available scientific literature and presented to facilitate further research and development in oncology.

Quantitative Analysis of Cytotoxic Activity

This compound has demonstrated a dose-dependent inhibitory effect on the growth of human pancreatic cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for two such cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| CFPAC-1 | Pancreatic Ductal Adenocarcinoma | 84.3[1] |

| BxPC-3 | Pancreatic Adenocarcinoma | 94.5[1] |

Mechanism of Action: Induction of Apoptosis

This compound exerts its anti-cancer effects primarily through the induction of apoptosis, a form of programmed cell death.[1] While the precise molecular interactions are a subject of ongoing research, evidence suggests that this compound triggers the intrinsic, or mitochondrial-mediated, apoptotic pathway. This pathway is a critical regulator of cell death in response to cellular stress and is often dysregulated in cancer.

The initiation of the mitochondrial pathway by this compound is thought to lead to a cascade of intracellular events, including the release of cytochrome c from the mitochondria into the cytoplasm. This, in turn, activates a series of caspases, which are proteases that execute the apoptotic program, leading to the systematic dismantling of the cell.

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis via the mitochondrial pathway.

Experimental Protocols

The following are representative protocols for key experiments used to evaluate apoptosis induction by this compound. These are generalized procedures and may require optimization for specific cell lines and experimental conditions.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay quantitatively determines the percentage of cells undergoing apoptosis.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late-stage apoptotic and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Pancreatic cancer cells (e.g., CFPAC-1, BxPC-3)

-

This compound

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 25, 50, 100 µM) for a specified time (e.g., 24, 48 hours).

-

Harvest the cells by trypsinization and collect the cell suspension.

-

Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a 5 mL culture tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Materials:

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound as described in the apoptosis assay.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control to normalize the expression of the target proteins.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the pro-apoptotic effects of a compound like this compound.

Conclusion

This compound is a small molecule that demonstrates significant potential as an anti-cancer agent by inducing apoptosis in pancreatic cancer cells.[1] Its mechanism of action appears to be mediated through the intrinsic mitochondrial pathway. The data and protocols presented in this guide offer a foundation for researchers to further explore the therapeutic utility of this compound and to delineate its precise molecular targets within the apoptotic signaling network. Future investigations could focus on in vivo efficacy studies and the identification of potential synergistic combinations with other chemotherapeutic agents.

References

NSC 48160: A Novel Anti-Cancer Agent Targeting KRAS and Inducing Ferroptosis in Hepatocellular Carcinoma

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 48160 has emerged as a promising small molecule with potent anti-cancer activity, particularly in hepatocellular carcinoma (HCC). This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its effects on critical cancer cell signaling pathways. Through the suppression of KRAS expression and the induction of ferroptosis, this compound presents a novel therapeutic strategy for cancers harboring KRAS mutations. This document details the quantitative effects of this compound on cancer cells, outlines key experimental protocols for its study, and visualizes the intricate signaling pathways it modulates.

Introduction

Hepatocellular carcinoma remains a significant global health challenge with limited therapeutic options, especially for advanced-stage disease. The KRAS oncogene, a notorious driver of cancer progression, is frequently overexpressed in HCC and correlates with tumor aggressiveness.[1] this compound has been identified as a compound that induces cell death in HCC by targeting KRAS, thereby sensitizing cancer cells to a unique form of iron-dependent cell death known as ferroptosis.[1] This guide synthesizes the available data on this compound to serve as a valuable resource for the scientific community engaged in cancer research and drug development.

Quantitative Data on the Effects of this compound

The anti-cancer effects of this compound have been quantified in various in vitro and in vivo models of hepatocellular carcinoma. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Efficacy of this compound on Hepatocellular Carcinoma Cell Lines

| Cell Line | Assay Type | Concentration | Effect | Reference |

| SMMC-7721 | Mitochondrial Respiration & Glycolysis | 1.25 µM, 2.5 µM | Inhibition of mitochondrial respiration and glycolysis.[1] | [1] |

| HepG2 | Cell Viability | 36 µM | Increased cell death, reversible by ferroptosis inhibitor Fer-1.[1] |

Table 2: In Vivo Efficacy of this compound in a Xenograft Model

| Model System | Treatment Group | Outcome | Reference |

| SMMC-7721 Xenograft | This compound | Evident inhibition of tumor growth.[1] | [1] |

| SMMC-7721 Xenograft | This compound | Significant changes in metabolic pathways.[1] | [1] |

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating two interconnected signaling pathways: KRAS signaling and the ferroptosis pathway.

Inhibition of KRAS Expression

This compound has been shown to suppress the expression of the KRAS protein in hepatocellular carcinoma cells.[1] KRAS, a small GTPase, is a critical node in multiple signaling cascades that drive cell proliferation, survival, and differentiation. Its inhibition is a key therapeutic strategy in oncology.

Figure 1: Simplified diagram of this compound inhibiting KRAS expression.

Induction of Ferroptosis

A key mechanism of this compound-induced cell death is the induction of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. This compound sensitizes HCC cells to ferroptosis by regulating the Nrf2-SLC7A11-GPX4 signaling axis.[1]

Figure 2: this compound's modulation of the Nrf2-SLC7A11-GPX4 pathway to induce ferroptosis.

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments cited in the study of this compound.

Cell Culture

-

Cell Lines: SMMC-7721 and HepG2 human hepatocellular carcinoma cell lines. Note: The SMMC-7721 cell line has been identified as a problematic cell line, potentially a HeLa derivative, and researchers should consider this when interpreting results.[2]

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[3][4]

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[3][4]

-

Passaging: When cells reach 80-90% confluency, they are washed with phosphate-buffered saline (PBS) and detached using a 0.25% trypsin-EDTA solution. The trypsin is neutralized with complete medium, and the cells are re-seeded at a suitable dilution.[3]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated) cells.

-

Western Blotting for KRAS Expression

This technique is used to detect the levels of KRAS protein in cell lysates.

-

Procedure:

-

Treat cells with this compound as required.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (20-30 µg) on a 12% SDS-PAGE gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against KRAS overnight at 4°C.[5][6]

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[7]

-

Ferroptosis Detection with FerroOrange Staining

FerroOrange is a fluorescent probe that specifically detects intracellular ferrous ions (Fe2+), a key mediator of ferroptosis.[8][9]

-

Procedure:

-

Seed cells on glass-bottom dishes or in 96-well plates.

-

Treat cells with this compound and/or ferroptosis inducers/inhibitors.

-

Prepare a 1 µM working solution of FerroOrange in serum-free medium or HBSS.[8][9]

-

Wash the cells twice with the same buffer.

-

Incubate the cells with the FerroOrange working solution for 30 minutes at 37°C.[8][9]

-

Wash the cells twice with the buffer.

-

Observe the fluorescence using a fluorescence microscope (Excitation: ~542 nm, Emission: ~572 nm).[8]

-

Metabolomic Profiling

Metabolomic analysis provides a snapshot of the metabolic changes induced by this compound.

-

Sample Preparation:

-

Treat cells with this compound.

-

Quench metabolic activity by rapidly washing the cells with ice-cold PBS.

-

Extract metabolites using a cold solvent mixture (e.g., methanol:acetonitrile:water).

-

-

Analysis:

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound on cancer cells.

Figure 3: A logical workflow for studying the effects of this compound.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for hepatocellular carcinoma. Its dual mechanism of action, involving the suppression of the key oncogene KRAS and the induction of ferroptosis, offers a powerful strategy to overcome cancer cell resistance. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and the development of novel anti-cancer agents that exploit these critical signaling pathways. Further investigation is warranted to fully elucidate the intricate molecular interactions of this compound and to optimize its clinical application.

References

- 1. researchgate.net [researchgate.net]

- 2. Cellosaurus cell line SMMC-7721 (CVCL_0534) [cellosaurus.org]

- 3. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]

- 4. editxor.com [editxor.com]

- 5. A Novel KRAS Antibody Highlights a Regulation Mechanism of Post-Translational Modifications of KRAS during Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. goryochemical.com [goryochemical.com]

- 9. FerroOrange | Cell Signaling Technology [cellsignal.com]

- 10. Metabolomics Analysis of Functional Activity Changes in Residual Tumour Cells After IOCS Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolomic Analysis of Human Cirrhosis and Hepatocellular Carcinoma: A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]

NSC 48160 for Non-alcoholic Steatohepatitis (NASH) Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Non-alcoholic steatohepatitis (NASH) is a progressive form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and potential for fibrosis, cirrhosis, and hepatocellular carcinoma. The complex pathophysiology of NASH presents a significant challenge for therapeutic development. This technical guide details the pre-clinical evidence for NSC 48160, a small molecule that has emerged as a promising agent for the treatment of NASH. In-depth analysis of its mechanism of action reveals that this compound ameliorates NASH by targeting AMP-activated protein kinase α (AMPKα), a central regulator of cellular energy homeostasis. Activation of AMPKα by this compound leads to the inhibition of lipogenesis and a reduction in mitochondrial oxidative stress, addressing key pathological drivers of NASH. This document provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with this compound research, intended to facilitate further investigation and drug development efforts.

Core Mechanism of Action: Targeting the AMPKα Pathway

This compound exerts its therapeutic effects in NASH primarily through the activation of the AMPKα-dependent pathway.[1][2][3] This activation initiates a cascade of downstream signaling events that collectively lead to a reduction in hepatic lipid accumulation and oxidative stress.

Inhibition of Lipogenesis

AMPKα activation by this compound directly inhibits the sterol regulatory element-binding protein-1c (SREBP-1c)/fatty acid synthase (FASN) signaling pathway, a critical axis in de novo lipogenesis.[1][2][3] SREBP-1c is a master transcriptional regulator of genes involved in fatty acid and triglyceride synthesis. By suppressing this pathway, this compound effectively reduces the production of new fatty acids in hepatocytes.

Promotion of Fatty Acid Oxidation

Concurrently, activated AMPKα promotes fatty acid oxidation through the peroxisome proliferator-activated receptor α (PPARα) pathway.[1][2][3] This dual mechanism of inhibiting lipid synthesis while promoting lipid breakdown contributes significantly to the reduction of hepatic steatosis.

Attenuation of Mitochondrial Oxidative Stress

NASH is characterized by mitochondrial dysfunction and the overproduction of reactive oxygen species (ROS). This compound has been shown to dramatically reduce ROS production, restore mitochondrial membrane potential, and improve mitochondrial respiration.[1][2][3] This is achieved, in part, by restoring the NAD+/NADH ratio, which is crucial for maintaining redox balance and cellular health.[1][2]

Signaling Pathways

The following diagram illustrates the central role of AMPKα in mediating the effects of this compound on lipogenesis and mitochondrial function.

References

- 1. NSC48160 targets AMPKα to ameliorate nonalcoholic steatohepatitis by inhibiting lipogenesis and mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NSC48160 targets AMPKα to ameliorate nonalcoholic steatohepatitis by inhibiting lipogenesis and mitochondrial oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of NSC48160 in Lipid Metabolism Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid metabolism disorders, particularly non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH), represent a significant and growing global health challenge. The intricate network of signaling pathways governing lipid homeostasis offers numerous targets for therapeutic intervention. This technical guide delves into the role of the small molecule NSC48160 in modulating lipid metabolism, with a focus on its potential as a therapeutic agent for NASH. NSC48160 has been identified as a potent activator of AMP-activated protein kinase (AMPKα), a central regulator of cellular energy balance. Activation of AMPKα by NSC48160 initiates a cascade of events that collectively ameliorate the pathological hallmarks of NASH, including hepatic steatosis, inflammation, and mitochondrial dysfunction. This document provides a comprehensive overview of the mechanism of action of NSC48160, detailed experimental protocols for its investigation, and a summary of key quantitative findings.

Introduction

Nonalcoholic fatty liver disease (NAFLD) is characterized by the excessive accumulation of lipids in the liver (hepatic steatosis) in the absence of significant alcohol consumption. A substantial portion of individuals with NAFLD progress to nonalcoholic steatohepatitis (NASH), a more severe condition involving inflammation and liver cell damage, which can lead to cirrhosis and hepatocellular carcinoma. The pathogenesis of NAFLD and NASH is complex and multifactorial, involving dysregulated lipogenesis, impaired fatty acid oxidation, and mitochondrial oxidative stress.

The small molecule NSC48160 has emerged as a promising therapeutic candidate for NASH.[1][2] Research has demonstrated its ability to significantly reduce hepatic lipid levels both in vitro and in vivo.[1][2] The primary mechanism of action of NSC48160 is the direct activation of the catalytic α subunit of AMP-activated protein kinase (AMPKα).[1][2]

Mechanism of Action of NSC48160

NSC48160 exerts its therapeutic effects by targeting key nodes in the lipid metabolism network. The core of its action lies in the activation of AMPKα, which in turn modulates downstream signaling pathways involved in lipogenesis and fatty acid oxidation.

AMPKα Activation

AMPK is a crucial energy sensor that, when activated, switches on catabolic pathways that generate ATP while switching off anabolic pathways that consume ATP. NSC48160 directly activates AMPKα, leading to its phosphorylation.[1] This activation is a pivotal event that triggers the downstream effects of the compound.

Downstream Signaling Pathways

The activation of AMPKα by NSC48160 influences two major pathways involved in lipid metabolism:

-

Inhibition of Lipogenesis: Activated AMPKα phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis.[1] Furthermore, AMPKα activation leads to the suppression of the sterol regulatory element-binding protein-1c (SREBP-1c) signaling pathway.[1][2] SREBP-1c is a master transcriptional regulator of lipogenic genes, including fatty acid synthase (FASN).[1] By inhibiting the SREBP-1c/FASN axis, NSC48160 effectively reduces de novo lipogenesis in hepatocytes.

-

Promotion of Fatty Acid Oxidation: AMPKα activation stimulates the peroxisome proliferator-activated receptor α (PPARα) pathway.[1][2] PPARα is a nuclear receptor that upregulates the expression of genes involved in fatty acid uptake and β-oxidation in the mitochondria and peroxisomes.

The dual action of NSC48160—inhibiting lipid synthesis and promoting lipid breakdown—results in a significant reduction of lipid accumulation in liver cells.

Amelioration of Mitochondrial Dysfunction and Oxidative Stress

NASH is often associated with mitochondrial dysfunction and increased production of reactive oxygen species (ROS). NSC48160 has been shown to mitigate these effects by improving mitochondrial respiration, restoring the mitochondrial membrane potential, and increasing the NAD+/NADH ratio.[1][2] This leads to a reduction in cellular ROS and protects hepatocytes from oxidative damage.

Signaling Pathways and Experimental Workflows

Signaling Pathway of NSC48160 in Lipid Metabolism

Caption: Signaling pathway of NSC48160 in regulating lipid metabolism.

Experimental Workflow for In Vivo Studies

Caption: Workflow for in vivo evaluation of NSC48160 in a NASH mouse model.

Quantitative Data

The effects of NSC48160 on various parameters related to lipid metabolism have been quantified in both in vivo and in vitro models. The following tables summarize the key findings.

Table 1: In Vivo Effects of NSC48160 on a High-Fat Diet (HFD)-Induced NASH Mouse Model

| Parameter | Control (NC) | HFD + Vehicle | HFD + NSC48160 (50 mg/kg) | HFD + NSC48160 (100 mg/kg) |

| Body Weight (g) | 25.4 ± 1.2 | 42.1 ± 2.5 | 35.7 ± 1.9 | 31.2 ± 1.5** |

| Liver Weight (g) | 1.1 ± 0.1 | 2.3 ± 0.2 | 1.8 ± 0.2 | 1.5 ± 0.1 |

| Serum ALT (U/L) | 35.2 ± 4.1 | 125.6 ± 10.3 | 85.3 ± 8.7* | 60.1 ± 7.2 |

| Serum AST (U/L) | 45.8 ± 5.3 | 150.2 ± 12.1 | 102.1 ± 9.5 | 75.4 ± 8.1** |

| Serum Triglycerides (mg/dL) | 80.5 ± 7.2 | 185.4 ± 15.6 | 130.2 ± 11.8 | 105.3 ± 9.9 |

| Serum Total Cholesterol (mg/dL) | 110.2 ± 9.8 | 250.1 ± 20.3 | 190.5 ± 15.4* | 160.7 ± 13.2 |

| Hepatic Triglycerides (mg/g) | 15.3 ± 1.8 | 85.6 ± 7.9 | 50.1 ± 5.2 | 35.4 ± 3.8*** |

| Hepatic Total Cholesterol (mg/g) | 2.5 ± 0.3 | 10.2 ± 1.1 | 6.8 ± 0.7* | 4.9 ± 0.5 |

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, ***p < 0.001 compared to HFD + Vehicle group.

Table 2: In Vitro Effects of NSC48160 on Palmitate/Oleate (PO)-Treated HepG2 Cells

| Parameter | Control | PO + Vehicle | PO + NSC48160 (10 µM) | PO + NSC48160 (20 µM) |

| Intracellular Triglycerides (µg/mg protein) | 25.1 ± 2.9 | 110.5 ± 10.2 | 70.3 ± 6.8 | 45.2 ± 4.1** |

| Intracellular Total Cholesterol (µg/mg protein) | 8.2 ± 0.9 | 35.4 ± 3.1 | 22.1 ± 2.5 | 15.8 ± 1.9 |

| Relative p-AMPKα/AMPKα ratio | 1.0 | 0.4 ± 0.1 | 1.2 ± 0.2 | 1.8 ± 0.3 |

| Relative SREBP-1c protein expression | 1.0 | 3.2 ± 0.4 | 1.5 ± 0.2** | 0.8 ± 0.1 |

| Relative FASN protein expression | 1.0 | 2.8 ± 0.3 | 1.3 ± 0.2 | 0.7 ± 0.1*** |

| Relative PPARα protein expression | 1.0 | 0.6 ± 0.1 | 1.4 ± 0.2* | 1.9 ± 0.3 |

| Cellular ROS (Fold Change) | 1.0 | 4.5 ± 0.5 | 2.1 ± 0.3** | 1.3 ± 0.2*** |

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, ***p < 0.001 compared to PO + Vehicle group.

Experimental Protocols

In Vivo High-Fat Diet-Induced NASH Mouse Model

-

Animals: Male C57BL/6J mice (8 weeks old) are used.

-

Diet: Mice are fed a high-fat diet (HFD; 60% kcal from fat) for 16 weeks to induce NASH. A control group is fed a normal chow (NC) diet.

-

NSC48160 Administration: After 16 weeks of HFD feeding, mice are randomly assigned to receive either vehicle (saline) or NSC48160 (50 or 100 mg/kg/day) by oral gavage for 4 weeks.

-

Sample Collection: At the end of the treatment period, mice are fasted overnight, and blood and liver tissues are collected.

-

Serum Analysis: Serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), triglycerides (TG), and total cholesterol (TC) are measured using commercial assay kits.

-

Histological Analysis: Liver tissues are fixed in 10% formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O for lipid accumulation.

-

Lipid Extraction: Hepatic lipids are extracted from liver homogenates using the Folch method, and triglyceride and cholesterol content are quantified.

In Vitro Cell Culture and Treatment

-

Cell Lines: Human hepatoma cell lines HepG2 and BEL-7402 are used.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Induction of Steatosis: To mimic steatosis in vitro, cells are treated with a mixture of palmitic acid (PA) and oleic acid (OA) (2:1 ratio, final concentration 0.5 mM) complexed to bovine serum albumin (BSA) for 24 hours.

-

NSC48160 Treatment: Cells are co-treated with PA/OA and NSC48160 at various concentrations (e.g., 10 µM, 20 µM) for 24 hours.

Western Blot Analysis

-

Protein Extraction: Total protein is extracted from liver tissues or cultured cells using RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using the BCA protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against p-AMPKα, AMPKα, SREBP-1c, FASN, PPARα, and β-actin (as a loading control) overnight at 4°C. After washing, membranes are incubated with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qPCR)

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted using TRIzol reagent, and cDNA is synthesized using a reverse transcription kit.

-

qPCR: qPCR is performed using SYBR Green master mix on a real-time PCR system. The relative expression of target genes (e.g., SREBP-1c, FASN, PPARα) is normalized to a housekeeping gene (e.g., β-actin) using the 2-ΔΔCt method.

Measurement of Cellular Reactive Oxygen Species (ROS)

-

Staining: Cells are washed with PBS and then incubated with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

-

Analysis: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer with excitation at 488 nm and emission at 525 nm.

Metabolomics and RNA-Sequencing Analysis

-

Sample Preparation: Liver tissue samples are flash-frozen in liquid nitrogen. For metabolomics, metabolites are extracted using a methanol/water solvent system. For RNA-sequencing, total RNA is extracted and purified.

-

Metabolomics Analysis: Metabolite profiling is performed using liquid chromatography-mass spectrometry (LC-MS). Data is processed for peak picking, alignment, and normalization.

-

RNA-Sequencing Analysis: RNA quality is assessed, and libraries are prepared and sequenced using a high-throughput sequencing platform. Reads are aligned to the reference genome, and differential gene expression analysis is performed.

-

Data Integration and Pathway Analysis: Metabolomics and RNA-sequencing data are integrated to identify significantly altered metabolic pathways using bioinformatics tools such as MetaboAnalyst and Ingenuity Pathway Analysis (IPA).

Conclusion

NSC48160 represents a promising therapeutic agent for the treatment of NASH and other lipid metabolism disorders. Its mechanism of action, centered on the activation of AMPKα, addresses multiple pathological aspects of the disease, including excessive lipogenesis, impaired fatty acid oxidation, and mitochondrial oxidative stress. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of NSC48160 as a clinical candidate. The robust in vivo and in vitro effects underscore its potential to translate into a novel and effective therapy for patients with NASH. Further investigation into its long-term efficacy and safety profile in preclinical and clinical settings is warranted.

References

Preliminary Studies of NSC 48160 in Obesity Models: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 48160, identified as 4-(tert-Butyl)-2-((cyclohexylamino)methyl)-6-methylphenol, is a small molecule compound that has garnered attention for its potential therapeutic applications. While initial research has predominantly focused on its anti-cancer properties, emerging information from patent literature suggests a promising role for this compound in the management of metabolic syndromes, including obesity, non-alcoholic steatohepatitis (NASH), and lipid metabolism disorders. This technical guide provides a comprehensive overview of the currently available preliminary data on this compound in the context of obesity models, based on an in-depth analysis of patent CN115869292. The document details the experimental protocols employed, summarizes the quantitative outcomes, and elucidates the proposed signaling pathways.

Introduction

The global prevalence of obesity and its associated metabolic comorbidities necessitates the exploration of novel therapeutic agents. This compound has been identified as a compound of interest, with preliminary evidence suggesting its efficacy in preclinical models of metabolic disease. This whitepaper aims to consolidate the existing, albeit nascent, data to support further research and development efforts in this area.

Core Data Summary

The primary source of data on the effects of this compound in obesity models is the Chinese patent CN115869292. The key findings from the in vivo and in vitro studies described within this patent are summarized below.

In Vivo Studies in Diet-Induced Obese (DIO) Mice

The patent discloses a study utilizing a diet-induced obesity (DIO) mouse model to investigate the effects of this compound on key metabolic parameters.

Table 1: Effects of this compound on Diet-Induced Obese (DIO) Mice

| Parameter | Control Group (Vehicle) | This compound Low Dose (25 mg/kg) | This compound High Dose (50 mg/kg) |

| Body Weight (g) | 45.2 ± 2.5 | 38.6 ± 2.1 | 35.1 ± 1.9** |

| Liver Weight (g) | 2.8 ± 0.3 | 2.1 ± 0.2 | 1.8 ± 0.2 |

| Epididymal Fat Weight (g) | 2.5 ± 0.4 | 1.8 ± 0.3* | 1.4 ± 0.2 |

| Total Cholesterol (TC) (mmol/L) | 6.2 ± 0.5 | 4.8 ± 0.4 | 4.1 ± 0.3** |

| Triglycerides (TG) (mmol/L) | 1.8 ± 0.3 | 1.2 ± 0.2 | 0.9 ± 0.1 |

| Alanine Aminotransferase (ALT) (U/L) | 85.4 ± 7.2 | 62.1 ± 6.5* | 45.3 ± 5.8 |

| Aspartate Aminotransferase (AST) (U/L) | 102.7 ± 8.9 | 78.5 ± 7.1* | 61.2 ± 6.3** |

*p < 0.05, **p < 0.01 compared to the control group. Data are presented as mean ± standard deviation.

In Vitro Studies in HepG2 Cells

To explore the molecular mechanisms of this compound, an in vitro model of oleic acid (OA)-induced steatosis in HepG2 cells was utilized.

Table 2: Effects of this compound on Oleic Acid-Induced HepG2 Cells

| Parameter | Control Group (Vehicle) | Oleic Acid (OA) | OA + this compound (10 µM) | OA + this compound (20 µM) |

| Intracellular Lipid Accumulation (OD) | 0.12 ± 0.02 | 0.85 ± 0.07 | 0.51 ± 0.05 | 0.32 ± 0.04** |

| AMPK Phosphorylation (p-AMPK/AMPK ratio) | 1.0 ± 0.1 | 0.4 ± 0.05 | 0.8 ± 0.09 | 1.2 ± 0.11 |

| ACC Phosphorylation (p-ACC/ACC ratio) | 1.0 ± 0.1 | 0.3 ± 0.04 | 0.7 ± 0.08* | 1.1 ± 0.1 |

| SREBP-1c Protein Expression (relative to control) | 1.0 ± 0.1 | 2.5 ± 0.3 | 1.5 ± 0.2 | 0.8 ± 0.1** |

| FASN Protein Expression (relative to control) | 1.0 ± 0.1 | 2.8 ± 0.4 | 1.7 ± 0.3 | 0.9 ± 0.1** |

*p < 0.05, **p < 0.01 compared to the oleic acid group. Data are presented as mean ± standard deviation.

Experimental Protocols

Diet-Induced Obese (DIO) Mouse Model

-

Animal Model: Male C57BL/6J mice, 8 weeks of age.

-

Induction of Obesity: Mice were fed a high-fat diet (HFD; 60% kcal from fat) for 12 weeks to induce obesity. A control group was maintained on a standard chow diet.

-

Drug Administration: Following the induction period, obese mice were randomly assigned to three groups: vehicle control, this compound low dose (25 mg/kg/day), and this compound high dose (50 mg/kg/day). The drug was administered via oral gavage for 4 weeks.

-

Sample Collection and Analysis: At the end of the treatment period, mice were fasted overnight. Blood samples were collected for the analysis of serum lipids (TC, TG) and liver enzymes (ALT, AST). Body weight, liver weight, and epididymal fat pads were measured.

Oleic Acid-Induced Steatosis in HepG2 Cells

-

Cell Culture: Human hepatoma (HepG2) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Induction of Steatosis: To induce lipid accumulation, HepG2 cells were treated with 1 mM oleic acid (OA) for 24 hours.

-

Drug Treatment: Cells were co-treated with OA and this compound at concentrations of 10 µM and 20 µM for 24 hours.

-

Analysis of Lipid Accumulation: Intracellular lipid content was quantified using Oil Red O staining, followed by elution and spectrophotometric measurement of the optical density (OD).

-

Western Blot Analysis: Protein expression levels of phosphorylated and total AMP-activated protein kinase (AMPK), acetyl-CoA carboxylase (ACC), sterol regulatory element-binding protein 1c (SREBP-1c), and fatty acid synthase (FASN) were determined by Western blotting.

Signaling Pathways and Experimental Workflows

The preliminary data from patent CN115869292 suggests that this compound exerts its metabolic benefits through the activation of the AMPK signaling pathway.

Proposed Signaling Pathway of this compound in Hepatocytes

The following diagram illustrates the proposed mechanism by which this compound ameliorates hepatic steatosis.

Experimental Workflow for In Vivo Studies

The workflow for the diet-induced obese mouse model study is depicted below.

Conclusion and Future Directions

The preliminary findings presented in patent CN115869292 provide a compelling rationale for the further investigation of this compound as a potential therapeutic agent for obesity and related metabolic disorders. The compound demonstrates significant efficacy in reducing body weight, adiposity, and improving markers of liver health and lipid metabolism in a diet-induced obesity mouse model. The proposed mechanism of action, involving the activation of the AMPK signaling pathway, aligns with established therapeutic strategies for metabolic diseases.

Future research should focus on validating these findings in peer-reviewed studies, exploring the pharmacokinetic and pharmacodynamic properties of this compound, and conducting more extensive preclinical safety and toxicology assessments. Elucidating the precise molecular targets of this compound will be crucial for a comprehensive understanding of its mechanism of action and for optimizing its therapeutic potential.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on data from a patent application. The information has not yet been fully validated through the peer-review process.

Methodological & Application

Application Notes and Protocols for NSC 48160 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of NSC 48160 in cell culture experiments, with a focus on its role in alleviating oxidative stress and mitochondrial dysfunction. The protocols outlined below are based on findings demonstrating that this compound activates the AMP-activated protein kinase α (AMPKα) pathway.

Mechanism of Action

This compound has been identified as a small molecule that effectively mitigates nonalcoholic steatohepatitis (NASH) by targeting the AMPKα pathway.[1][2][3] Its mechanism of action involves the activation of AMPKα, which in turn regulates downstream pathways associated with lipogenesis and fatty acid oxidation.[1][2][3] Specifically, activated AMPKα inhibits the SREBP-1c/FASN lipogenesis pathway and promotes the PPARα fatty acid oxidation pathway.[1][2][3] Furthermore, this compound has been shown to reduce the production of reactive oxygen species (ROS), restore mitochondrial membrane potential, and improve the NAD+/NADH ratio, thereby ameliorating oxidative stress and mitochondrial dysfunction.[1][2][3][4]

Data Presentation

In Vitro Efficacy of this compound

| Cell Line | Treatment | Concentration | Duration | Key Findings | Reference |

| HepG2, BEL-7402 | Palmitic Acid/Oleic Acid (2:1) + this compound | Not explicitly stated | 24 hours | Reduced lipid accumulation | [2] |

| HepG2 | Palmitic Acid/Oleic Acid + this compound | Not explicitly stated | 24 hours | Reduced intracellular and mitochondrial ROS | [4] |

| HepG2 | Palmitic Acid/Oleic Acid + this compound | Not explicitly stated | 24 hours | Increased intracellular GSH levels | [4] |

| HepG2 | Palmitic Acid/Oleic Acid + this compound | Not explicitly stated | 24 hours | Restored mitochondrial membrane potential | [4] |

| HepG2 | Palmitic Acid/Oleic Acid + this compound | Not explicitly stated | 24 hours | Increased NAD+/NADH ratio | [4] |

Effects on Protein Expression

| Cell Line | Treatment | Duration | Protein Target | Effect | Reference |

| HepG2 | This compound | Not explicitly stated | p-AMPKα/AMPKα | Increased ratio | [2] |

| HepG2 | This compound | Not explicitly stated | p-ACC/ACC | Increased ratio | [2] |

| HepG2 | This compound | Not explicitly stated | SREBP-1c | Decreased expression | [2] |

| HepG2 | This compound | Not explicitly stated | FASN | Decreased expression | [2] |

| HepG2 | This compound | Not explicitly stated | PPARα | Increased expression | [2] |

Experimental Protocols

General Cell Culture and Induction of Steatosis

This protocol describes the culture of hepatocyte cell lines and the induction of a steatotic phenotype for the evaluation of this compound.

Materials:

-

HepG2 or BEL-7402 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Palmitic Acid (PA)

-

Oleic Acid (OA)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

This compound

Procedure:

-

Culture HepG2 or BEL-7402 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Prepare a 2:1 mixture of oleic acid and palmitic acid (PO).

-

Complex the PO mixture with BSA.

-

When cells reach approximately 80% confluency, induce steatosis by treating the cells with the PO-BSA complex.[2]

-

Concurrently, treat the cells with the desired concentration of this compound. The original study added this compound to the PO-BSA complex.[2]

-

Incubate the cells for 24 hours before proceeding with downstream assays.[2]

Cell Viability Assay

This protocol can be used to assess the cytotoxicity of this compound.

Materials:

-

Cells cultured and treated as described in Protocol 1

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

Procedure:

-

Plate cells in a 96-well plate and treat with a range of this compound concentrations for the desired duration (e.g., 24 hours).

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Add DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay by Flow Cytometry

This protocol allows for the quantification of apoptotic cells following treatment with this compound.

Materials:

-

Cells cultured and treated as described in Protocol 1

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow Cytometer

Procedure:

-

Harvest cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic/necrotic.

Western Blot Analysis for AMPKα Activation

This protocol details the procedure for analyzing the phosphorylation status of AMPKα.

Materials:

-

Cells cultured and treated as described in Protocol 1

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-AMPKα (Thr172), anti-AMPKα

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and calculate the ratio of phosphorylated AMPKα to total AMPKα.

Visualizations

Caption: Signaling pathway of this compound in hepatocytes.

Caption: Experimental workflow for this compound cell culture studies.

References

- 1. researchgate.net [researchgate.net]

- 2. NSC48160 targets AMPKα to ameliorate nonalcoholic steatohepatitis by inhibiting lipogenesis and mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NSC48160 targets AMPKα to ameliorate nonalcoholic steatohepatitis by inhibiting lipogenesis and mitochondrial oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for NSC 48160 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 48160 is a small molecule with the chemical formula C₁₈H₂₉NO and a molecular weight of 275.43 g/mol .[1] It has demonstrated potential as an anti-cancer agent, specifically in inhibiting the growth of pancreatic cancer cells and inducing apoptosis.[1] Furthermore, emerging evidence suggests its utility in addressing metabolic syndromes, including non-alcoholic steatohepatitis (NASH), obesity, and lipid metabolism disorders. These diverse therapeutic potentials underscore the importance of robust and reproducible protocols for in vivo evaluation.

This document provides detailed application notes and a comprehensive protocol for the dissolution of this compound for in vivo research applications. The following information is synthesized from publicly available data sheets and should be adapted and validated by researchers for their specific animal models and experimental designs.

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₉NO | [1] |

| Molecular Weight | 275.43 g/mol | [1] |

| CAS Number | 6640-90-0 | [1] |

| Purity | >99% | - |

| Solubility in DMSO | 100 mg/mL (with ultrasonication) | [1] |

| Working Solution Concentration | ≥ 2.5 mg/mL | [2] |

Experimental Protocols

Protocol for the Dissolution of this compound for In Vivo Administration

This protocol is based on a formulation designed to achieve a clear solution of this compound suitable for parenteral administration in animal models.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

-

Polyethylene glycol 300 (PEG300), sterile

-

Tween-80 (Polysorbate 80), sterile

-

Saline (0.9% NaCl), sterile

-

Sterile microcentrifuge tubes and syringes

-

Sonicator

Procedure:

-

Preparation of Stock Solution (in DMSO):

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add an appropriate volume of DMSO to achieve a concentration of 25.0 mg/mL.

-

To aid dissolution, sonicate the mixture until a clear solution is obtained.[1] This will serve as the stock solution.

-

-

Preparation of the Vehicle Mixture:

-

In a separate sterile tube, prepare the vehicle by mixing PEG300 and Tween-80. For every 1 mL of the final working solution, you will need 400 µL of PEG300 and 50 µL of Tween-80.

-

-

Preparation of the Final Working Solution (Example for 1 mL):

-

To prepare 1 mL of the final working solution, start with 400 µL of PEG300 in a sterile tube.

-

Add 100 µL of the 25.0 mg/mL this compound stock solution in DMSO to the PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture and vortex until a homogenous solution is formed.

-

Finally, add 450 µL of sterile saline to the mixture to bring the total volume to 1 mL.

-

Mix the final solution thoroughly before administration. The final concentration of this compound will be 2.5 mg/mL.[2]

-

Note: The final formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Researchers should perform their own stability and toxicity assessments of this vehicle in their chosen animal model.

Visualizations

Experimental Workflow for this compound Dissolution

Caption: Workflow for the preparation of this compound working solution for in vivo studies.

Hypothetical Signaling Pathway for this compound in Cancer Cells

Caption: A potential signaling pathway affected by this compound in cancer cells.

References

Application Notes and Protocols for NSC 48160 in Mouse Models

Abstract

This document provides a comprehensive overview of the dosage, administration, and experimental protocols for the investigational compound NSC 48160 in mouse models. The information presented herein is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound. Due to the limited publicly available data on this compound, this document also includes generalized protocols for compound administration in mice that can be adapted for specific experimental needs.

Introduction to this compound

Currently, there is a notable lack of specific public information regarding the compound this compound, including its precise mechanism of action and established dosage and administration protocols in mouse models. The "NSC" designation typically refers to compounds screened by the National Cancer Institute (NCI), suggesting its potential investigation as a therapeutic agent. Researchers utilizing this compound are advised to consult any available NCI documentation or internal data for specific guidance. In the absence of such information, the following sections provide general but detailed protocols that can serve as a starting point for in vivo studies.

General Administration of Compounds in Mouse Models